
1-(3-(1H-1,2,3-三唑-1-基)吡咯烷-1-基)-2,2-二甲基丙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that features a triazole ring fused to a pyrrolidine ring, with a 2,2-dimethylpropan-1-one moiety attached
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, making it valuable for creating diverse chemical libraries.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.
Medicine: In medicine, the compound may be explored for its pharmacological properties. Its structural features could make it suitable for designing new drugs with specific biological activities.
Industry: In industry, the compound can be used in the synthesis of materials with unique properties. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
Target of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets such as Heat Shock Protein 90 (HSP90) , and acetylcholinesterase , which play crucial roles in cancer and neurodegenerative diseases respectively.
Mode of Action
For instance, some 1,2,3-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Others have been reported to bind to the active site of acetylcholinesterase, inhibiting its activity .
Biochemical Pathways
For example, some 1,2,3-triazole derivatives have been found to inhibit the HSP90 protein, which plays a crucial role in the folding, stability, and function of many client proteins involved in cell growth and survival .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit various biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process involving the reaction of pyrrolidine with 1H-1,2,3-triazole derivatives under specific conditions. One common method involves the use of click chemistry, which is a powerful tool for constructing triazole rings efficiently.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using robust and scalable methods. These methods ensure the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
相似化合物的比较
1-(3-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one: This compound is structurally similar but features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-dimethylbutan-2-one: This compound has a similar structure but with a different ketone group.
Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in reactions and applications that other similar compounds may not be suitable for.
属性
IUPAC Name |
2,2-dimethyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-11(2,3)10(16)14-6-4-9(8-14)15-7-5-12-13-15/h5,7,9H,4,6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHVYBJMZAGVEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N2C=CN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)
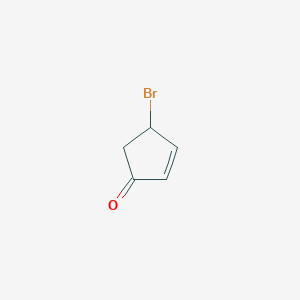
![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)
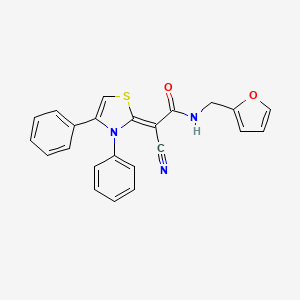
![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)
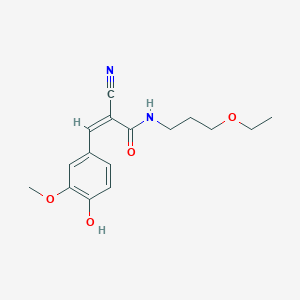
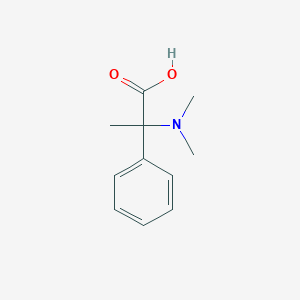
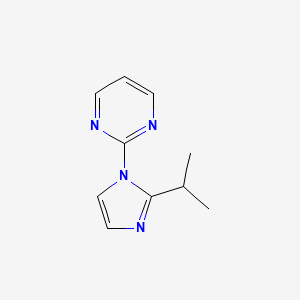
![8-((4-Ethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2403253.png)

![2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate](/img/structure/B2403255.png)

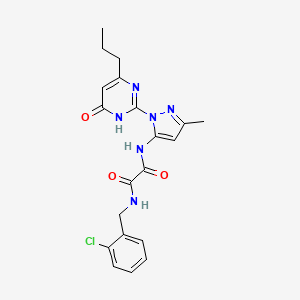
![N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2403259.png)
